molecular formula C10H4F3NO2S B13049158 6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide

6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide

Katalognummer: B13049158
Molekulargewicht: 259.21 g/mol
InChI-Schlüssel: ANTBAMORFQHBSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide is a fluorinated benzothiophene derivative. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate . This reaction is often carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular fluorine, n-butyllithium, and perchloryl fluoride . Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.

Eigenschaften

Molekularformel

C10H4F3NO2S

Molekulargewicht

259.21 g/mol

IUPAC-Name

1,1-dioxo-6-(trifluoromethyl)-1-benzothiophene-7-carbonitrile

InChI

InChI=1S/C10H4F3NO2S/c11-10(12,13)8-2-1-6-3-4-17(15,16)9(6)7(8)5-14/h1-4H

InChI-Schlüssel

ANTBAMORFQHBSV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1C=CS2(=O)=O)C#N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.